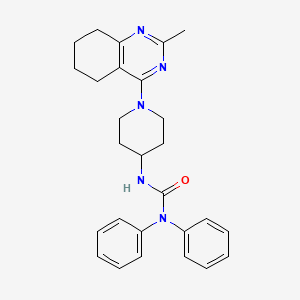

3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea

Description

Properties

IUPAC Name |

3-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,1-diphenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O/c1-20-28-25-15-9-8-14-24(25)26(29-20)31-18-16-21(17-19-31)30-27(33)32(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-7,10-13,21H,8-9,14-19H2,1H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHKBQQLFPEBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea typically involves multiple steps, starting with the preparation of the quinazoline and piperidine intermediates. The reaction conditions often include:

Starting Materials: 2-Methyl-5,6,7,8-tetrahydroquinazoline, piperidine, and diphenylurea.

Catalysts: Commonly used catalysts include palladium on carbon (Pd/C) for hydrogenation steps.

Solvents: Solvents such as dichloromethane (DCM), ethanol, and dimethylformamide (DMF) are frequently used.

Reaction Conditions: Reactions are typically carried out under reflux conditions, with temperatures ranging from 60°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: NaH in DMF with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to fully hydrogenated products.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibitors of Enzymatic Activity

This compound has been investigated for its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion. Recent studies synthesized a series of N,N-diphenylurea derivatives, including the target compound, which exhibited promising inhibitory activity against IDO1. For instance, one derivative demonstrated an IC50 value of 1.73 ± 0.97 μM, indicating its potential as a therapeutic agent in cancer immunotherapy .

Antiviral Activity

Another significant application of this compound is its potential antiviral properties. Research has shown that derivatives of diphenylurea can inhibit the SARS-CoV-2 spike protein effectively. In vitro studies indicated that specific derivatives achieved up to 79.60% inhibition of the viral activity. Molecular docking studies further confirmed strong binding affinity to the receptor binding domain of the spike protein, suggesting that these compounds could serve as candidates for antiviral drug development .

Biochemical Research Applications

Cytokinin Oxidase Inhibition

The compound's structure allows it to act as a cytokinin oxidase/dehydrogenase inhibitor. This property is essential in plant physiology and agricultural biotechnology since it can influence plant growth regulators' activity. The inhibition of these enzymes can lead to enhanced plant growth and yield by modulating the levels of cytokinins in plants .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions between this compound and various biological targets. These studies reveal insights into the compound's mechanism of action and its potential efficacy as a therapeutic agent. For example, docking scores for related compounds ranged from -4.73 to -5.60 kcal/mol, indicating strong interactions with target proteins .

Table 1: Inhibitory Activity of N,N-Diphenylurea Derivatives Against IDO1

| Compound ID | Structure Description | IC50 (μM) | Notes |

|---|---|---|---|

| Compound 3g | N,N-diphenylurea derivative | 1.73 ± 0.97 | Most potent inhibitor identified |

| Compound X | Other derivative | XX ± YY | Moderate activity observed |

Table 2: Binding Affinity Scores from Molecular Docking Studies

| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Mode Description |

|---|---|---|---|

| Compound A | SARS-CoV-2 Spike Protein | -5.60 | Strong interaction with RBD |

| Compound B | IDO1 | -4.73 | Moderate binding affinity |

Case Studies

Case Study: Development of IDO1 Inhibitors

In a recent study focusing on developing IDO1 inhibitors, researchers synthesized multiple derivatives based on the diphenylurea scaffold, including the target compound. The study involved comprehensive in vitro assays to evaluate their inhibitory effects on IDO1 activity. The results indicated that modifications to the diphenylurea structure significantly affected the inhibitory potency, providing valuable insights for future drug design efforts aimed at cancer treatment .

Case Study: Antiviral Drug Development Against SARS-CoV-2

Another case study highlighted the antiviral potential of diphenylurea derivatives against SARS-CoV-2. Researchers employed molecular dynamics simulations alongside docking studies to assess the stability and binding efficacy of these compounds with the viral spike protein. The findings underscored the promise of these small molecules as candidates for further development into effective antiviral therapies .

Mechanism of Action

The mechanism of action of 3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

- N-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indazole-3-carboxamide

- N-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide

Uniqueness

3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea stands out due to its unique combination of a quinazoline ring, piperidine ring, and diphenylurea moiety

Biological Activity

The compound 3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea represents a novel addition to the class of diphenylurea derivatives. This class of compounds has been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties. The unique structure of this compound combines a piperidine and a tetrahydroquinazoline moiety, which may enhance its pharmacological potential.

Biological Activity Overview

Research indicates that diphenylurea compounds exhibit various biological activities. This section summarizes the biological activities associated with This compound , focusing on its potential as an enzyme inhibitor and anticancer agent.

Enzyme Inhibition

Recent studies have shown that diphenylurea derivatives can inhibit key enzymes involved in cancer progression. For instance:

- Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition : A derivative of diphenylurea demonstrated an IC₅₀ value of 1.73 ± 0.97 μM against IDO1, suggesting that similar compounds could exhibit comparable inhibitory effects .

Anticancer Properties

The anticancer potential of diphenylurea derivatives has been explored in various studies:

- Cell Viability Assays : Compounds structurally related to diphenylurea have shown significant cytotoxic effects on cancer cell lines. For example, derivatives with modifications on the phenyl rings exhibited enhanced activity against several cancer types .

Case Study 1: Synthesis and Activity of Diphenylurea Derivatives

A study synthesized a series of diphenylurea derivatives to evaluate their biological activity against IDO1. The results indicated that structural modifications significantly influenced the inhibitory potency of these compounds. Notably, compounds with larger substituents on the phenyl rings showed increased activity .

| Compound ID | Structure Modification | IC₅₀ (μM) |

|---|---|---|

| 3g | Isopropyl linker | 1.73 |

| 3h | Methyl linker | 2.15 |

Case Study 2: Antiviral Activity

Another study focused on the synthesis of tetrahydroquinazoline derivatives for antiviral applications. The findings suggested that modifications to the piperidine ring could enhance antiviral activity, indicating a potential pathway for developing therapeutic agents targeting viral infections .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is crucial for optimizing drug design. The following factors play a significant role in determining the efficacy of diphenylurea derivatives:

- Substituent Positioning : Variations in substituent positions on the phenyl rings can lead to significant changes in biological activity.

- Ring Modifications : Alterations in the piperidine or tetrahydroquinazoline rings can enhance binding affinity to target enzymes.

Q & A

Q. What are the key considerations for designing a synthetic route for 3-(1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1,1-diphenylurea?

A robust synthetic route requires addressing:

- Stepwise functionalization : Prioritize reactions that minimize steric hindrance, particularly around the piperidine and quinazoline moieties.

- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect amines during coupling reactions to prevent side reactions .

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) may enhance efficiency in cross-coupling steps, while acid catalysts (e.g., HCl) are critical for deprotection .

- Purity control : Intermediate purification via column chromatography or recrystallization ensures high yields (>85%) of the final product .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and stereochemistry, particularly for the tetrahydroquinazolin-4-yl and diphenylurea groups.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z: ~495.6 g/mol) and fragmentation patterns.

- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., piperidine-quinazoline coupling) .

- Reaction path algorithms : Implement stochastic search methods (e.g., GRRM) to predict side reactions and refine solvent systems (e.g., DMF vs. THF) for higher selectivity .

- Machine learning (ML) : Train ML models on existing reaction databases to predict optimal temperature, solvent ratios, and catalyst loadings, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. off-target effects)?

- Dose-response profiling : Conduct assays across a wide concentration range (nM to μM) to distinguish specific vs. nonspecific binding .

- Structural analogs comparison : Test derivatives with modifications to the diphenylurea group to isolate pharmacophore contributions .

- Kinome-wide screening : Use platforms like Eurofins KinaseProfiler to identify off-target interactions and validate selectivity .

Q. How to design experiments for assessing the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS and identify major degradants .

- Plasma stability assay : Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS/MS. A half-life <2h indicates need for prodrug strategies .

Methodological Challenges

Q. How to address low yields in the final coupling step (piperidin-4-yl to diphenylurea)?

- Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., dichloroethane) to reduce carbamate formation .

- Temperature control : Lower reaction temperatures (0–5°C) minimize thermal decomposition of intermediates.

- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve efficiency .

Q. What statistical approaches are recommended for optimizing reaction parameters?

- Factorial design : Use a 2 factorial matrix to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). Analyze via ANOVA to identify significant factors .

- Response surface methodology (RSM) : Model nonlinear relationships between variables to predict optimal conditions (e.g., 65°C, 1.2 eq. catalyst) for maximum yield .

Data Interpretation and Validation

Q. How to validate molecular docking predictions for this compound’s target binding?

- Crystallographic validation : Co-crystallize the compound with its target protein (e.g., kinase) and resolve the structure via X-ray diffraction (resolution ≤2.0 Å) .

- Alanine scanning mutagenesis : Mutate key binding residues (e.g., Asp86 in the ATP-binding pocket) and measure changes in IC to confirm docking poses .

Q. What metrics should be prioritized in pharmacokinetic (PK) studies?

- Oral bioavailability : Calculate using the equation . Target for further development.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC < 1 μM indicates high risk of drug-drug interactions .

Advanced Characterization Techniques

Q. How to analyze the compound’s solid-state properties for formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.